

Spectroscopic Data Validation: A Comparative Guide for 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **1,3-Diphenylazetidin-3-ol** against established values for its constituent functional groups. Due to a lack of published experimental spectra for **1,3-Diphenylazetidin-3-ol**, this document focuses on the validation of its structure through predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. This approach allows researchers to establish a baseline for the characterization of this and similar novel compounds.

Predicted vs. Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,3-Diphenylazetidin-3-ol**. These predictions are based on the analysis of its chemical structure and comparison with typical spectroscopic values for related substructures.

Table 1: Predicted ¹H NMR Data for **1,3-Diphenylazetidin-3-ol**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
Azetidine CH ₂ (H2/H4)	3.8 - 4.2	Doublet of Doublets (AB quartet)	Diastereotopic protons adjacent to a stereocenter.
Aromatic (N-Phenyl)	6.7 - 7.3	Multiplet	Protons on the N- phenyl group.
Aromatic (C-Phenyl)	7.2 - 7.6	Multiplet	Protons on the C- phenyl group at the 3- position.
Hydroxyl (OH)	2.0 - 4.0	Singlet (broad)	Chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for **1,3-Diphenylazetidin-3-ol**

Predicted Chemical Shift (δ, ppm)	Notes
55 - 65	Carbons of the azetidine ring adjacent to the nitrogen.
70 - 80	Quaternary carbon bearing the hydroxyl and phenyl groups.
145 - 155	Carbon directly attached to the nitrogen atom.
115 - 130	Ortho, meta, and para carbons of the N-phenyl group.
140 - 150	Carbon directly attached to the azetidine ring.
125 - 130	Ortho, meta, and para carbons of the C-phenyl group.
	(δ, ppm) 55 - 65 70 - 80 145 - 155 115 - 130 140 - 150

Table 3: Predicted Mass Spectrometry Data for 1,3-Diphenylazetidin-3-ol

lon	Predicted m/z	Notes
[M+H]+	226.1226	Molecular ion peak (protonated).
[M+Na]+	248.1046	Sodium adduct.
[M-OH]+	208.1121	Fragment corresponding to the loss of the hydroxyl group.
[M-C ₆ H ₅] ⁺	148.0811	Fragment corresponding to the loss of the C-phenyl group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like **1,3-Diphenylazetidin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
 - Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

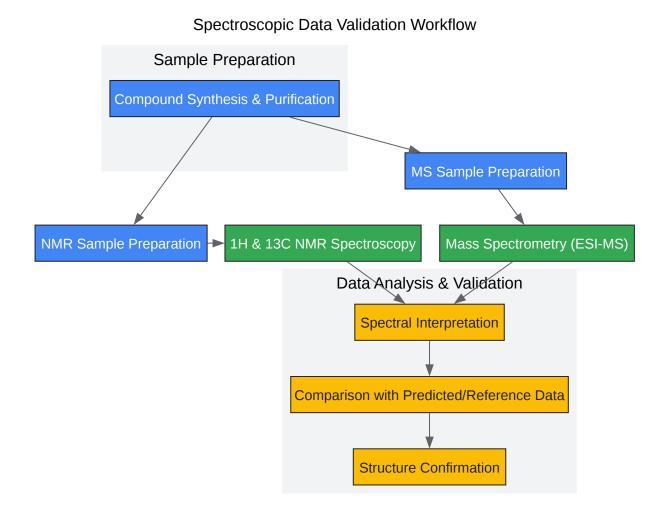
 The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the low natural abundance of the ¹³C isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- · Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 μg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water.
 - A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.


Data Acquisition:

- \circ The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
- A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.
- The mass spectrum is recorded over a relevant m/z range (e.g., 100-500 amu) in positive ion mode to observe protonated molecules ([M+H]+) and other adducts.
- High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a novel compound.

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation of a new chemical entity.

• To cite this document: BenchChem. [Spectroscopic Data Validation: A Comparative Guide for 1,3-Diphenylazetidin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15457787#validation-of-1-3-diphenylazetidin-3-olspectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com